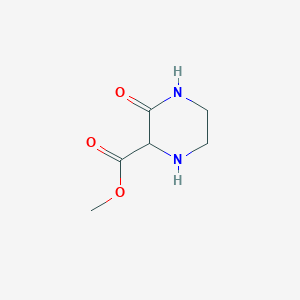
Methyl 3-oxopiperazine-2-carboxylate
Overview
Description
Methyl 3-oxopiperazine-2-carboxylate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-oxopiperazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
This compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is C_7H_11N_1O_3, which features a piperazine ring that is crucial for its biological interactions.
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This binding is facilitated through non-covalent interactions like hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets, leading to various biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from this structure have shown significant inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using the sulforhodamine B assay, indicating that certain derivatives can selectively target cancer cells while sparing non-tumorigenic cells .
Table 1: Antitumor Activity of Methyl 3-Oxopiperazine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Minimal effect |
| 2f | MDA-MB-468 | Not reported | Minimal effect |
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. It acts on various enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell cycle regulation. This property makes it a candidate for further research in drug development aimed at cancer therapy .
Case Studies
-
In Vitro Studies :
A study evaluated the effects of methyl 3-oxopiperazine derivatives on cell viability and proliferation in TNBC cell lines. The results demonstrated a significant reduction in viable cell numbers at specific concentrations, correlating with alterations in the cell cycle profile, particularly an increase in G0/G1 phase and a decrease in S phase . -
In Vivo Studies :
Further investigations using an in ovo chick chorioallantoic membrane (CAM) model showed that treatment with compound 2e led to a notable reduction in tumor size when grafted with TNBC cells. This suggests that the compound not only inhibits cell growth but also affects tumor progression in a living organism .
Properties
IUPAC Name |
methyl 3-oxopiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNAGDUHUJERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667914 | |
| Record name | Methyl 3-oxopiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41817-92-9 | |
| Record name | Methyl 3-oxopiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















